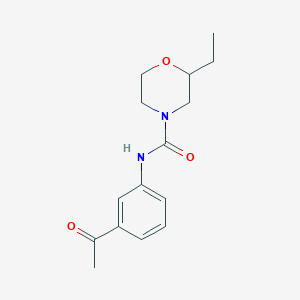
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM is a thiomorpholine derivative that has shown promising results in inhibiting the activity of enzymes such as carbonic anhydrase and cholinesterase.
作用机制
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone acts as an inhibitor of carbonic anhydrase and cholinesterase enzymes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Cholinesterase is responsible for the breakdown of acetylcholine, which is involved in cognitive function. By inhibiting cholinesterase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Biochemical and Physiological Effects:
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large quantities of the compound in their experiments. However, one of the limitations of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has not been extensively studied in vivo, which means that its potential applications in humans are still largely unknown.
未来方向
There are a number of future directions that can be explored in the study of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One potential direction is to explore its potential applications in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Another potential direction is to explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore the safety and efficacy of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in humans, which can help to determine its potential as a therapeutic agent.
合成方法
The synthesis of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. The overall yield of this synthesis method is around 50%.
科学研究应用
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied extensively for its potential applications in drug discovery. It has shown promising results in inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
属性
IUPAC Name |
(3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHVQWEWJUEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)







![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)
